Home > Products > Screening Compounds P100639 > NadD inhibitor 3_23
NadD inhibitor 3_23 -

NadD inhibitor 3_23

Catalog Number: EVT-1414986
CAS Number:
Molecular Formula: C20H12ClF2N3OS
Molecular Weight: 415.8g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NadD inhibitor 3_23 is a compound identified as a potential inhibitor of the Nicotinamide Adenine Dinucleotide (NAD) biosynthesis pathway, specifically targeting the enzyme NadD. This pathway is crucial for bacterial survival and has been recognized as a promising target for antibiotic development, particularly against pathogens like Mycobacterium tuberculosis. The structure of NadD inhibitor 3_23 has been elucidated through various studies, highlighting its potential in therapeutic applications.

Source and Classification

NadD inhibitors, including 3_23, are derived from extensive screening of small-molecule libraries aimed at identifying compounds that can selectively inhibit bacterial NAD biosynthesis. The classification of NadD inhibitors falls under small-molecule inhibitors, which are designed to interfere with the enzymatic function of NadD, thus disrupting NAD synthesis in bacteria. This class of compounds has garnered attention due to the divergence of bacterial NadD from its human homologs, making it a selective target for drug development .

Synthesis Analysis

The synthesis of NadD inhibitor 3_23 involves several key methodologies:

  • In Silico Screening: Initial identification began with virtual screening against the three-dimensional structure of the Escherichia coli NadD enzyme. Approximately one million compounds were screened, leading to the selection of top candidates based on their binding affinity to the active site of NadD.
  • Chemical Synthesis: Following the identification of potential inhibitors, analogs were synthesized using established organic chemistry techniques. This included modifications to enhance potency and selectivity against bacterial enzymes .
  • Characterization: The synthesized compounds were characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures and purity.
Molecular Structure Analysis

The molecular structure of NadD inhibitor 3_23 has been characterized through crystallography and computational modeling:

  • Structure: The compound exhibits a unique arrangement that allows it to effectively bind within the active site of NadD. Key interactions include hydrogen bonds and hydrophobic interactions with residues critical for enzyme activity.
  • Data: Crystallographic data reveal that 3_23 occupies a specific binding pocket adjacent to the nicotinosyl binding site, contributing to its inhibitory effects .
Chemical Reactions Analysis

NadD inhibitor 3_23 participates in several chemical reactions relevant to its mechanism of action:

  • Enzyme Inhibition: The primary reaction involves the binding of 3_23 to NadD, preventing substrate access and thereby inhibiting NAD synthesis. This inhibition can be quantified using kinetic assays to determine IC50 values.
  • Structure-Activity Relationship: Variations in the chemical structure of 3_23 have been explored through analog synthesis, revealing insights into how modifications affect inhibitory potency and selectivity against different bacterial NadD enzymes .
Mechanism of Action

The mechanism by which NadD inhibitor 3_23 exerts its effects involves several steps:

  1. Binding: The compound binds to the active site of NadD, blocking access to substrates such as nicotinic acid mononucleotide.
  2. Inhibition: This binding inhibits the enzymatic activity necessary for NAD biosynthesis, leading to a depletion of NAD levels within bacterial cells.
  3. Cellular Impact: The reduction in NAD levels ultimately results in impaired cellular functions and can lead to cell death under certain conditions .
Physical and Chemical Properties Analysis

NadD inhibitor 3_23 possesses distinct physical and chemical properties:

  • Physical Properties: It is typically characterized by its solubility in organic solvents and stability under physiological conditions.
  • Chemical Properties: The compound's reactivity is influenced by functional groups that facilitate interaction with the NadD enzyme. Analytical data such as melting point, boiling point, and spectral data (UV-Vis, IR) provide further insights into its properties.
Applications

NadD inhibitor 3_23 has significant potential applications in scientific research:

  • Antimicrobial Development: Given its role in inhibiting NAD biosynthesis in pathogens like Mycobacterium tuberculosis, it represents a promising candidate for new antibiotic therapies.
  • Research Tool: It can serve as a valuable tool for studying NAD metabolism in bacteria and understanding the biochemical pathways involved in bacterial survival and virulence .
Structural Biology of NadD Enzyme as a Therapeutic Target

Conserved Active Site Architecture Across Bacterial NadD Orthologs

Nicotinate mononucleotide adenylyltransferase (NadD) is an essential bacterial enzyme that catalyzes the adenylylation of nicotinic acid mononucleotide (NaMN) to form nicotinic acid adenine dinucleotide (NaAD), a key step in NAD⁺ biosynthesis. Structural studies reveal a conserved Rossmann-fold domain in NadD orthologs, which houses the catalytic site characterized by two signature motifs: the N-terminal HXGH motif (involved in ATP binding and catalysis) and the C-terminal SXXXXR motif (stabilizing ATP’s phosphate groups) [3] [7]. These motifs are invariant across gram-positive (Bacillus anthracis, Staphylococcus aureus) and gram-negative pathogens (Escherichia coli, Pseudomonas aeruginosa) [2] [6].

Table 1: Conserved Catalytic Motifs in Bacterial NadD Orthologs

OrganismHXGH Motif SequenceSXXXXR Motif SequencePDB Reference
B. anthracisHis¹⁹-Thr-Gly-His²²Ser¹⁰⁵-XXXX-Arg¹¹⁰3SF9 (inhibitor-bound)
E. coliHis¹⁸-Thr-Gly-His²¹Ser¹⁰⁴-XXXX-Arg¹⁰⁹1K4K (apo form)
M. tuberculosisHis¹⁷-Thr-Gly-His²⁰Ser¹⁰²-XXXX-Arg¹⁰⁷4QCT (closed state)

A unique feature in Mycobacterium tuberculosis NadD (MtNadD) is a 310-helix near the active site, which locks the enzyme in an "over-closed" conformation incompatible with substrate binding. Mutagenesis studies show that disrupting this helix (e.g., W117A mutation) restores catalysis by enabling conformational flexibility [7]. This conservation highlights NadD’s suitability for broad-spectrum inhibitor design.

Substrate Binding Pockets in Gram-Positive vs. Gram-Negative Pathogens

The NaMN binding pocket of NadD exhibits species-specific variations that influence inhibitor specificity. In gram-positive bacteria (e.g., B. anthracis), the pocket is lined with hydrophobic residues (Phe⁸, Ile¹⁰⁶) that create a compact cavity favoring planar inhibitors like 3_23 [6]. In contrast, gram-negative NadD (e.g., E. coli) contains polar residues (Asn⁴⁰, Thr⁸⁵) that accommodate bulkier substrates [2] [9].

Crystal structures of B. anthracis NadD bound to inhibitor 3_23 reveal critical interactions:

  • π-stacking between the inhibitor’s benzimidazole core and Phe¹⁰⁴.
  • Hydrogen bonds between the inhibitor’s carboxyl group and His¹⁹ of the HXGH motif.
  • Van der Waals contacts with Ile¹⁰⁶ and Gly¹⁰ [6].

Table 2: Key Residues in NadD Substrate Binding Pockets

Pathogen TypeKey Pocket ResiduesRole in Substrate BindingImpact on Inhibitor 3_23
Gram-positivePhe⁸, Phe¹⁰⁴, Ile¹⁰⁶Hydrophobic enclosure for NaMNHigh affinity (Kᵢ = 0.8 µM)
Gram-negativeAsn⁴⁰, Thr⁸⁵, Asp³⁸Polar interactions with NaMNReduced affinity (Kᵢ = 12 µM)
M. tuberculosisTrp¹¹⁷, Leu¹⁶⁴Gating of "closed" conformationActivity restored in W117A mutant

Notably, inhibitor 3_23 exploits these differences by occupying the NaMN site without engaging gram-negative-specific polar residues, explaining its selectivity for B. anthracis over E. coli [6] [7].

Structural Divergence from Human NMNAT Isoforms

Human NMNAT isoforms (NMNAT1-3) perform analogous adenylylation reactions but exhibit critical structural differences from bacterial NadD:

  • Substrate promiscuity: Human NMNATs efficiently bind both NaMN and NMN (nicotinamide mononucleotide), whereas bacterial NadD strictly prefers NaMN [3]. This arises from a wider active site in NMNATs, accommodating NMN’s bulkier amide group [3] [4].
  • Oligomerization state: Bacterial NadD functions as a homodimer or homotetramer (e.g., B. anthracis), while human NMNAT1 forms a hexamer with allosteric regulatory sites absent in bacteria [1] [3].
  • Active site loops: The "HOIST loop" in NMNAT1 (residues 130–140) is 20% shorter than in NadD, reducing steric hindrance for NMN binding [3].

Inhibitor 3_23 capitalizes on these divergences:

  • It binds the NaMN-specific pocket of B. anthracis NadD but cannot occupy the broader NMNAT site.
  • Structural modeling shows steric clashes between 3_23 and NMNAT1’s Arg¹²⁹, which is replaced by Ala⁹⁶ in B. anthracis NadD [3] [6].

Table 3: Selectivity of Inhibitor 3_23 for Bacterial vs. Human Enzymes

EnzymeIC₅₀ for 3_23 (µM)Key Exclusionary ResiduesSubstrate Specificity
B. anthracis NadD0.8 ± 0.1Ala⁹⁶, Phe¹⁰⁴NaMN only
Human NMNAT1>100Arg¹²⁹, Glu¹³⁵NaMN/NMN
Human NMNAT2>100Lys¹²⁷, Asp¹³⁰NaMN/NMN

This >100-fold selectivity validates 3_23 as a pathogen-specific therapeutic candidate [2] [3] [6].

Appendix: NadD Inhibitors Referenced

Properties

Product Name

NadD inhibitor 3_23

IUPAC Name

3-amino-N-(2-chloro-4-fluorophenyl)-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide

Molecular Formula

C20H12ClF2N3OS

Molecular Weight

415.8g/mol

InChI

InChI=1S/C20H12ClF2N3OS/c21-14-9-12(23)5-7-16(14)25-19(27)18-17(24)13-6-8-15(26-20(13)28-18)10-1-3-11(22)4-2-10/h1-9H,24H2,(H,25,27)

InChI Key

KKXYGKPDPOWFJD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=C(C=C(C=C4)F)Cl)N)F

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=C(C=C(C=C4)F)Cl)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.